N-[4-(cyanomethyl)phenyl]-4-(4-nitro-1H-pyrazol-1-yl)butanamide
Overview
Description
N-[4-(cyanomethyl)phenyl]-4-(4-nitro-1H-pyrazol-1-yl)butanamide, commonly known as CNB-001, is a novel neuroprotective compound that has been extensively studied in recent years. It has shown promising results in various preclinical studies and has potential therapeutic applications in several neurological disorders.
Mechanism of Action
The exact mechanism of action of CNB-001 is not fully understood, but it is believed to act through multiple pathways, including the inhibition of oxidative stress, inflammation, and apoptosis. It has also been shown to modulate various signaling pathways involved in neuronal survival and regeneration.
Biochemical and Physiological Effects:
CNB-001 has been shown to have several biochemical and physiological effects, including the reduction of reactive oxygen species, the inhibition of pro-inflammatory cytokines, and the modulation of various neurotransmitter systems. It has also been shown to increase cerebral blood flow and improve mitochondrial function.
Advantages and Limitations for Lab Experiments
One of the main advantages of CNB-001 is its neuroprotective properties, which make it a promising candidate for the treatment of various neurological disorders. However, its limitations include its relatively low solubility and stability, which can make it challenging to work with in lab experiments.
Future Directions
There are several potential future directions for the research and development of CNB-001. These include further preclinical and clinical studies to investigate its therapeutic potential in various neurological disorders, the development of more stable and soluble formulations, and the exploration of its potential use in combination with other neuroprotective compounds. Additionally, the development of novel delivery systems, such as nanoparticles or liposomes, could enhance its efficacy and improve its bioavailability.
Scientific Research Applications
CNB-001 has been extensively studied for its neuroprotective properties in various preclinical models of neurological disorders, including traumatic brain injury, stroke, and Alzheimer's disease. It has been shown to improve cognitive function, reduce inflammation, and prevent neuronal cell death in these models.
properties
IUPAC Name |
N-[4-(cyanomethyl)phenyl]-4-(4-nitropyrazol-1-yl)butanamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N5O3/c16-8-7-12-3-5-13(6-4-12)18-15(21)2-1-9-19-11-14(10-17-19)20(22)23/h3-6,10-11H,1-2,7,9H2,(H,18,21) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CTTKOXRXMCAKMH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC#N)NC(=O)CCCN2C=C(C=N2)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N5O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.31 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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